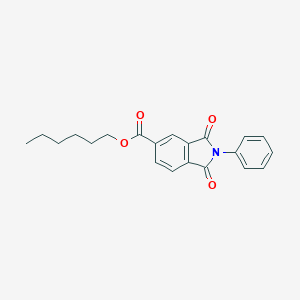
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazine ring substituted with a 2,4-dichlorophenyl group and an oxoethyl ester group. Its unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate typically involves the reaction of 2,4-dichlorophenyl acetic acid with pyrazine-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential lead compound for the development of new anticancer and antimicrobial drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxamide
- 2-(2,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxylic acid
Uniqueness: 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate stands out due to its ester functional group, which imparts unique reactivity and biological activity compared to its amide and acid counterparts .
Properties
Molecular Formula |
C13H8Cl2N2O3 |
|---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-1-2-9(10(15)5-8)12(18)7-20-13(19)11-6-16-3-4-17-11/h1-6H,7H2 |
InChI Key |
TZNYTAFLMZPEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)COC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)COC(=O)C2=NC=CN=C2 |
solubility |
46.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)sulfonyl]-4-[(4-fluorobenzoyl)oxy]phenyl 4-fluorobenzoate](/img/structure/B340298.png)



![4-[[(Z)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B340306.png)
![9-Methoxyacenaphtho[1,2-b]quinoxaline](/img/structure/B340307.png)



![4-amino-N-[4-[4-[(4-aminobenzoyl)amino]phenoxy]phenyl]benzamide](/img/structure/B340316.png)
![2-oxo-2-phenylethyl [1,1'-biphenyl]-2-carboxylate](/img/structure/B340317.png)


